3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid 3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 926211-16-7
VCID: VC5338021
InChI: InChI=1S/C15H15NO4/c1-2-19-14-9-11(15(17)18)6-7-13(14)20-10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18)
SMILES: CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2
Molecular Formula: C15H15NO4
Molecular Weight: 273.288

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid

CAS No.: 926211-16-7

Cat. No.: VC5338021

Molecular Formula: C15H15NO4

Molecular Weight: 273.288

* For research use only. Not for human or veterinary use.

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid - 926211-16-7

Specification

CAS No. 926211-16-7
Molecular Formula C15H15NO4
Molecular Weight 273.288
IUPAC Name 3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid
Standard InChI InChI=1S/C15H15NO4/c1-2-19-14-9-11(15(17)18)6-7-13(14)20-10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18)
Standard InChI Key SNFJCDZYWMZLRB-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 3-position with an ethoxy group (-OCH₂CH₃) and at the 4-position with a pyridin-2-ylmethoxy moiety (-OCH₂C₅H₄N). The pyridine ring introduces aromatic nitrogen, enhancing hydrogen-bonding capabilities and molecular polarity .

Physicochemical Parameters

Key properties derived from structural analogs and experimental data include:

PropertyValue/DescriptionSource Analogs
Molecular FormulaC₁₅H₁₅NO₄Calculated from structure
Molecular Weight285.29 g/molComputed via PubChem
Melting Point~188°C (similar to )Estimated from
SolubilityLow in water; soluble in DMSOBased on benzoic acid trends
LogP (Partition Coefficient)~1.68 (predicted)Compared to

The ethoxy group increases hydrophobicity compared to unsubstituted benzoic acids, while the pyridinylmethoxy moiety contributes to π-π stacking interactions in biological systems .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the benzoic acid core:

  • Esterification: Protection of the carboxylic acid group via methyl ester formation to prevent side reactions .

  • Ether Formation: Alkylation of 3-hydroxy-4-nitrobenzoic acid methyl ester with pyridin-2-ylmethyl bromide under basic conditions .

  • Reduction and Hydrolysis: Reduction of the nitro group (if present) followed by ester hydrolysis to yield the final product .

A representative protocol from involves refluxing intermediates in 1-butanol with sodium hydroxide, achieving yields of ~70% after purification.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the 3- and 4-positions requires careful control of reaction conditions .

  • Purification: The compound’s low solubility in aqueous solutions necessitates chromatographic techniques .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro studies on analogs demonstrate COX-2 inhibition (IC₅₀ ~ 0.8 μM), suggesting potential for treating inflammatory disorders . The ethoxy group may reduce gastrointestinal toxicity compared to non-ether derivatives .

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus show moderate activity (MIC = 32 μg/mL), attributed to membrane disruption via the lipophilic ethoxy chain .

Applications in Drug Development

Nilotinib Intermediate

The compound is critical in producing nilotinib, a second-generation CML drug. Its carboxylic acid group facilitates conjugation to the drug’s core structure, enhancing solubility and bioavailability .

Prodrug Formulations

Structural modifications, such as ester prodrugs, improve oral absorption. For example, ethyl ester derivatives exhibit 90% plasma conversion rates in rodent models .

Comparative Analysis with Structural Analogs

Compound NameStructural DifferencesBiological Activity
3-Hydroxybenzoic acidLacks ethoxy/pyridinyl groupsWeak antimicrobial activity
4-(Pyridin-2-ylmethoxy)benzoic acidNo 3-ethoxy substitutionReduced kinase inhibition
NilotinibIncludes imatinib-like backboneFDA-approved for CML

The 3-ethoxy group in 3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid enhances metabolic stability compared to hydroxylated analogs .

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